3-cyclopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-cyclopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a cyclopropyl group, a methoxyphenyl group, and a phenyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the cyclopropyl, methoxyphenyl, and phenyl groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
3-cyclopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-cyclopropyl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide
- 3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine
Uniqueness
3-cyclopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C20H19N3O2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
5-cyclopropyl-N-(3-methoxyphenyl)-2-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C20H19N3O2/c1-25-17-9-5-6-15(12-17)21-20(24)19-13-18(14-10-11-14)22-23(19)16-7-3-2-4-8-16/h2-9,12-14H,10-11H2,1H3,(H,21,24) |
InChI Key |
UGWRXQKQQNZDPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C4CC4 |
Origin of Product |
United States |
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